(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride (3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1250443-60-7
VCID: VC0166601
InChI: InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)5-2-1-3-12-6(5)4-11;;/h1-3H,4,11H2;2*1H
SMILES: C1=CC(=C(N=C1)CN)C(F)(F)F.Cl.Cl
Molecular Formula: C7H9Cl2F3N2
Molecular Weight: 249.058

(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride

CAS No.: 1250443-60-7

Cat. No.: VC0166601

Molecular Formula: C7H9Cl2F3N2

Molecular Weight: 249.058

* For research use only. Not for human or veterinary use.

(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride - 1250443-60-7

Specification

CAS No. 1250443-60-7
Molecular Formula C7H9Cl2F3N2
Molecular Weight 249.058
IUPAC Name [3-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
Standard InChI InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)5-2-1-3-12-6(5)4-11;;/h1-3H,4,11H2;2*1H
Standard InChI Key ZXNRQSQBXPVKJY-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)CN)C(F)(F)F.Cl.Cl

Introduction

(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a compound belonging to the pyridine family, specifically modified with a trifluoromethyl group at the 3-position and a methanamine group at the 2-position of the pyridine ring. This compound is of interest in various scientific fields due to its unique chemical properties, which are influenced by the presence of fluorine atoms. The trifluoromethyl group enhances its lipophilicity and alters its interaction with biological targets, making it a subject of research in medicinal chemistry and materials science.

Synthesis and Reactivity

The synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride typically involves the functionalization of pyridine derivatives. The process requires careful control of temperature and pH to achieve high yields and purity. Solvents such as dimethylformamide or acetonitrile are commonly used to facilitate reaction conditions.

The trifluoromethyl group in this compound exhibits electron-withdrawing effects, which can stabilize certain intermediates during chemical reactions. This property makes it reactive towards electrophiles, potentially leading to further substitution reactions under appropriate conditions.

Biological Activity and Applications

(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride may interact with specific biological targets such as enzymes or receptors due to its structural characteristics. The mechanism typically involves binding affinity studies using techniques like surface plasmon resonance or isothermal titration calorimetry.

This compound finds applications in various scientific domains, particularly in medicinal chemistry, where its unique structure and properties make it a candidate for pharmacological research. Compounds with similar structures have been associated with therapeutic effects, including antimicrobial and anti-inflammatory properties.

Safety and Handling

Handling (3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride requires caution due to its chemical properties. The hydrochloride form of this compound is classified with hazard statements H302+H312+H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding inhalation and contact with skin, and using protective equipment when handling.

Hazard SymbolSignal WordHazard StatementsPrecautionary Statements
GHS07WarningH302+H312+H332P260-P271-P280

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